4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is a complex organic compound with a unique structure that combines a dioxane ring with a pyridopyrazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the dioxane ring through acetalization reactions, followed by the construction of the pyridopyrazinone core via cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Shares the dioxane ring but lacks the pyridopyrazinone core.
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a similar dioxane structure but differs in its functional groups and overall structure.
(4R,5R)-2,2-Dimethyl-a,a,a,a-tetraphenyldioxolane-4,5-dimethanol: Another dioxane derivative with distinct substituents.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is unique due to its combination of a dioxane ring and a pyridopyrazinone core. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXNPYQHRJEQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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